

Troubleshooting low signal in ACTH (1-17) immunoradiometric assays

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Technical Support Center: ACTH (1-17) Immunoradiometric Assays

Welcome to the technical support center for **ACTH (1-17)** Immunoradiometric Assays (IRMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common causes of low signal or low counts per minute (cpm) in **ACTH** (1-17) IRMA and provides actionable solutions.

Sample Handling and Collection

Q1: What is the correct procedure for collecting and handling plasma samples for an ACTH IRMA?

A1: Proper sample collection and handling are critical due to the instability of ACTH.[1] To ensure sample integrity, follow these steps:

Anticoagulant: Use EDTA as the anticoagulant. Do not use serum or heparinized plasma.[1]
 [2]



- Collection Tubes: Collect blood in plastic or siliconized glass tubes that have been prechilled. Non-siliconized glass can adsorb ACTH, leading to falsely low results.[1][3]
- Immediate Cooling: Place samples on ice immediately after collection.[3][4]
- Centrifugation: Separate plasma from cells as soon as possible by centrifuging at 2-8°C.[1] [3]
- Storage: If not assayed immediately, store the plasma at -20°C or colder. For long-term storage, -80°C is recommended.[2][3] It is best to aliquot samples to avoid repeated freezethaw cycles.[1][2]

Reagents and Assay Procedure

Q2: My calibrators and samples both have very low counts. What could be the problem?

A2: This issue often points to a problem with a common reagent or a systemic procedural error. Here are the most likely causes:

- Improper Reagent Preparation: Ensure that all reagents, including the tracer, wash solution, and calibrators, were reconstituted and diluted according to the kit's protocol.[2][4] Use a magnetic stirrer to homogenize the wash solution and a vortex to mix the tracer.[4]
- Expired or Improperly Stored Reagents: Check the expiration dates on all kit components. Storing the kit outside the recommended 2-8°C can lead to reagent degradation.[1]
- Tracer Degradation: The ¹²⁵I-labeled antibody (tracer) is crucial for signal generation. If it has
 degraded due to improper storage or handling, the signal will be low across the entire plate.
- Incorrect Incubation Times or Temperatures: Verify that the incubation periods and temperatures match the protocol's specifications. For example, some protocols require an 18-22 hour incubation at room temperature.[2]
- Washing Steps: Inadequate or improper washing can lead to high non-specific binding and variable results, while overly aggressive washing could remove specifically bound tracer.
 Ensure the aspirator tip reaches the bottom of the tube to remove all liquid and that the specified volume of wash solution is used for each wash.[2][4]



Q3: The signal from my samples is low, but my calibrators look fine. What should I investigate?

A3: When calibrators perform as expected, the issue is likely related to the samples themselves or how they were introduced to the assay.

- ACTH Degradation in Samples: As mentioned in Q1, ACTH is highly unstable. If samples were not handled and stored correctly, the target analyte may have degraded.[1]
- Sample Matrix Effects: The presence of interfering substances in the plasma can inhibit the binding of ACTH to the antibodies.[5] Consider performing a spike and recovery experiment to test for this.
- Low Endogenous ACTH Levels: The samples may genuinely contain low or undetectable levels of ACTH (1-17). The typical normal range for ACTH in EDTA plasma can be between 5 to 77 pg/mL.[2]
- Cross-Reactivity Issues: While most modern IRMAs are highly specific, check the kit's cross-reactivity data.[4] The presence of ACTH fragments or precursors could potentially interfere, although this is less common in sandwich assays.[6][7][8]

Instrumentation

Q4: Could my gamma counter be the cause of the low signal?

A4: Yes, the gamma counter's performance is essential for accurate results.

- Incorrect Settings: Ensure the counter is calibrated to detect ¹²⁵I and that the counting window is set correctly.
- Low Counter Efficiency: The gamma counter should have a minimal yield of at least 70%.[4] If the efficiency is low, all counts will be artificially suppressed.
- Counting Time: Counting for the recommended duration (e.g., 60 seconds) is necessary to obtain statistically significant data.[4] Shorter counting times will result in lower total counts and can increase the coefficient of variation (CV).[9]

Quantitative Data Summary



The following tables provide a summary of typical quantitative parameters for ACTH IRMA kits. These values are for illustrative purposes and you should always refer to the specific manual provided with your kit.

Table 1: Typical Assay Performance Characteristics

| Parameter | Typical Value | Reference |
|------------------------------|---------------------|-----------|
| Detection Limit | 1.16 - 1.7 ng/L | [4][10] |
| Dynamic Range | 11.0 – 1931.9 pg/mL | [3] |
| Normal Range (8 a.m 12 p.m.) | 5 - 77 pg/mL | [2] |
| Intra-Assay CV | 3.0 – 6.4% | [3] |
| Inter-Assay CV | 4.8 – 6.2% | [3] |

Table 2: Example Reagent and Sample Volumes

| Step | Reagent/Sample | Volume | Reference |
|-------------------------------|-----------------------------------|-----------------|-----------|
| Sample/Calibrator Addition | Calibrators, Samples, Controls | 200 μL | [2] |
| Tracer Addition | ¹²⁵ I-ACTH Antibody | 100 μL | [2][4] |
| Washing | Diluted Wash Solution | 2 mL (per wash) | [2][4] |

Key Experimental Protocols Protocol 1: Sample Spike and Recovery

This protocol helps determine if the sample matrix is interfering with the assay.

Objective: To assess whether substances in the plasma sample inhibit or enhance the detection of ACTH.

Methodology:



- Select a sample that is showing an unexpectedly low ACTH concentration.
- Prepare three aliquots of this sample.
- Aliquot 1 (Neat): Assay this sample as usual.
- Aliquot 2 (Spike): Add a known, low-to-mid-range concentration of an ACTH calibrator to this aliquot. The volume of the spike should be minimal to avoid significant dilution (e.g., 10 μL of calibrator into 190 μL of plasma).
- Aliquot 3 (Calibrator Control): Add the same amount of the ACTH calibrator used in step 4 to an equal volume of the zero calibrator or assay buffer.
- Run all three preparations in the ACTH IRMA in duplicate.
- Calculation:
 - Calculate the percent recovery using the formula:
 - A recovery rate significantly outside of 80-120% suggests matrix interference.

Protocol 2: Reagent Stability Check

This protocol is used to verify the integrity of the kit's critical reagents.

Objective: To determine if the calibrators or tracer have degraded.

Methodology:

- If available, use a new, unexpired ACTH IRMA kit from a different lot number.
- Prepare the calibrators and controls from both the new kit and the suspect kit according to their respective protocols.
- Run the calibrators from the suspect kit using the tracer from the new kit.
- Run the calibrators from the new kit using the tracer from the suspect kit.
- Run the calibrators and tracer from the new kit as a control.



- Analysis:
 - If the suspect calibrators work with the new tracer, your original tracer has likely degraded.
 - If the new calibrators give a low signal with the suspect tracer, this confirms that the tracer is the issue.
 - If the suspect calibrators give a low signal with both tracers, the calibrators may have degraded.

Visualizations

Diagram 1: ACTH (1-17) IRMA Workflow



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Caption: Standard workflow for a two-step ACTH immunoradiometric assay.

Diagram 2: Troubleshooting Logic for Low Signal

Caption: A logical flowchart for diagnosing the root cause of low signal.

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